

# An In-depth Technical Guide to (Z)-2-Angeloyloxymethyl-2-butenic Acid

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## Compound of Interest

Compound Name: (Z)-2-Angeloyloxymethyl-2-butenic

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## Abstract

**(Z)-2-Angeloyloxymethyl-2-butenic acid** is a naturally occurring acyloxycarboxylic acid first identified in the roots of *Anthriscus sylvestris* Hoffm., a plant belonging to the Apiaceae family. [1][2] This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and known properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound for potential applications in drug development and other scientific disciplines.

## IUPAC Nomenclature and Chemical Structure

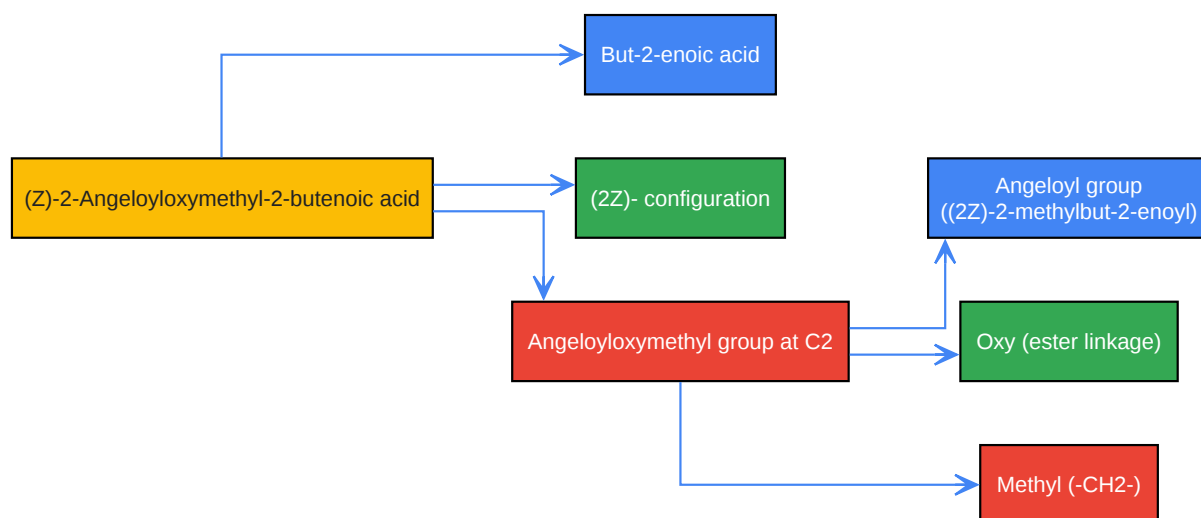
The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (2Z)-2-[(2Z)-2-methylbut-2-enoyl]oxymethyl}but-2-enoic acid.

The nomenclature is derived as follows:

- **Principal Functional Group:** The molecule's highest priority functional group is the carboxylic acid (-COOH), making it a derivative of butenoic acid.

- **Parent Chain:** The longest carbon chain containing the principal functional group is a four-carbon chain with a double bond, hence "butenoic acid".
- **Numbering and Stereochemistry of the Parent Chain:** The carbon chain is numbered starting from the carboxylic acid carbon as C1. The double bond is between C2 and C3. The (Z)-configuration (from the German *zusammen*, meaning "together") indicates that the highest priority substituents on each carbon of the double bond (the carboxylic acid group on C2 and the ethyl group's methyl on C3) are on the same side.
- **Substituent at C2:** There is a substituent group attached to the second carbon (C2), which is named as a whole.
- **Substituent Structure:** The substituent is an "angeloyloxymethyl" group. This is broken down as:
  - methyl: a -CH<sub>2</sub>- group.
  - oxy: an oxygen atom linking the methyl group to the "angeloyl" group, forming an ester linkage.
  - angeloyl: This is the acyl group derived from angelic acid. Angelic acid is the common name for (2Z)-2-methylbut-2-enoic acid.<sup>[1][3][4]</sup> The (Z)-configuration of the double bond in the angeloyl moiety is also specified.
- **Final Assembly:** Combining these parts, the full IUPAC name is (2Z)-2-[(2Z)-2-methylbut-2-enoyl]oxymethylbut-2-enoic acid.

Below is a diagram illustrating the logical relationship of the nomenclature breakdown.



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Caption: IUPAC nomenclature breakdown for the target molecule.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(Z)-2-Angeloyloxymethyl-2-butenoic** acid are not readily available in the surveyed literature. However, some properties can be inferred from its chemical structure and information on related compounds.

Property	Value	Source/Comment
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>4</sub>	[2]
Molecular Weight	198.22 g/mol	[2]
Appearance	Not reported. Likely an oil or low-melting solid at room temperature.	Based on related structures like angelic acid (volatile solid) and (Z)-2-butenic acid (liquid).[1]
Solubility	Expected to have some solubility in organic solvents and limited solubility in water.	The presence of a carboxylic acid and ester groups suggests this profile. No quantitative data is available.
pKa	Not reported.	The carboxylic acid moiety would give it acidic properties.
Melting Point	Not reported.	
Boiling Point	Not reported.	

## Spectroscopic Data

Spectroscopic data for **(Z)-2-Angeloyloxymethyl-2-butenic** acid was reported in the original isolation paper by Kozawa et al. in 1978.[1] However, the full spectral data is not available in the public domain. A later study confirmed their NMR data for this compound isolated from *Anthriscus sylvestris*. The expected spectral features are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: Expected signals would include:
  - Vinyl protons from both the butenoic acid and angeloyl moieties.
  - Singlets or doublets for the methyl groups.
  - A singlet for the methylene (-CH<sub>2</sub>-) protons of the oxymethyl bridge.

- A broad singlet for the carboxylic acid proton.
- $^{13}\text{C}$  NMR: Expected signals would include:
  - Carbonyl carbons of the carboxylic acid and ester.
  - Olefinic carbons from both double bonds.
  - Aliphatic carbons of the methyl and methylene groups.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

- O-H stretch of the carboxylic acid (a broad band around  $2500\text{--}3300\text{ cm}^{-1}$ ).
- C=O stretch of the carboxylic acid and the ester (around  $1690\text{--}1760\text{ cm}^{-1}$ ).
- C=C stretch (around  $1640\text{--}1680\text{ cm}^{-1}$ ).
- C-O stretch of the ester and carboxylic acid (around  $1000\text{--}1300\text{ cm}^{-1}$ ).

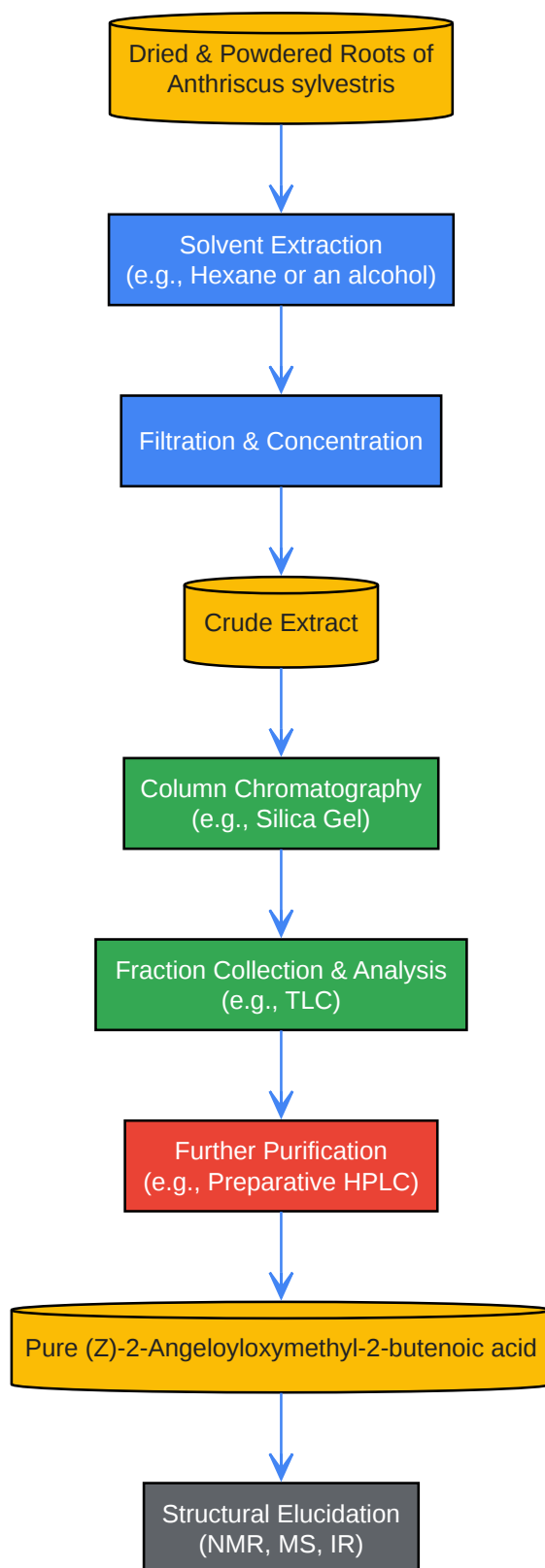
## Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak. Common fragmentation patterns for carboxylic acids and esters would be expected, such as the loss of the angeloyl group or cleavage at the ester linkage.

## Experimental Protocols

### Isolation from Natural Sources

**(Z)-2-Angeloyloxymethyl-2-butenoic** acid is a natural product found in the roots of *Anthriscus sylvestris* Hoffm.[1][2] A detailed experimental protocol from the original literature is not widely available. A general hypothetical workflow for the isolation of such a compound from a plant source is presented below.



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Caption: A hypothetical workflow for the isolation of the target molecule.

## Chemical Synthesis

There are no specific published methods for the total synthesis of **(Z)-2-Angeloyloxymethyl-2-butenic acid** found in the searched literature. A plausible synthetic route could involve the esterification of (Z)-2-(hydroxymethyl)but-2-enoic acid with angelic acid or its activated derivative (e.g., angeloyl chloride).

## Biological Activity and Signaling Pathways

There is a lack of specific biological activity data for **(Z)-2-Angeloyloxymethyl-2-butenic acid** in the available literature. While other compounds from *Anthriscus sylvestris* have been investigated for cytotoxic and other properties, this particular molecule has not been the subject of extensive biological evaluation.

Given its structure as a modified short-chain fatty acid, potential areas for future investigation could include antimicrobial, anti-inflammatory, or cytotoxic activities. Short-chain fatty acids are known to interact with various cellular targets, including G-protein coupled receptors and histone deacetylases. However, any such activity for this specific compound is purely speculative at this point and would require experimental validation.

## Conclusion and Future Directions

**(Z)-2-Angeloyloxymethyl-2-butenic acid** is a known natural product with a well-defined chemical structure. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, comprehensive spectroscopic data, and biological activity. For this compound to be considered for applications in drug development or as a research tool, further studies are essential to:

- Isolate or synthesize sufficient quantities for comprehensive analysis.
- Perform detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to confirm its structure and provide reference data.
- Determine its key physicochemical properties, including solubility and stability.
- Conduct a broad range of biological screenings to identify any potential therapeutic activities.

- If any activity is identified, subsequent studies should focus on its mechanism of action and relevant signaling pathways.

This technical guide serves as a summary of the current knowledge and a call for further research to unlock the full potential of this unique natural product.

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